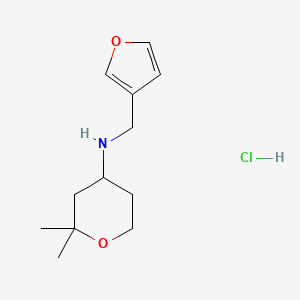![molecular formula C14H12ClNO5S B5137912 5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5137912.png)
5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid, commonly known as CAMB, is a chemical compound that belongs to the family of sulfonamides. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. CAMB has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of CAMB is based on its ability to inhibit the activity of enzymes that are involved in various biological processes. Specifically, CAMB has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting the activity of this enzyme, CAMB can disrupt the normal physiological processes that rely on carbonic anhydrase activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of CAMB are largely related to its ability to inhibit the activity of carbonic anhydrase. This can lead to a range of effects, including changes in acid-base balance, electrolyte balance, and fluid balance in the body. Additionally, CAMB has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit the activity of carbonic anhydrase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CAMB for lab experiments is its high purity and stability. This makes it a reliable tool compound for investigating the role of sulfonamides in biological systems. Additionally, CAMB is relatively easy to synthesize and can be produced in large quantities. However, one limitation of CAMB is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on CAMB. One area of interest is the development of new sulfonamide compounds that have improved properties for use in biological systems. Additionally, there is ongoing research into the potential applications of CAMB in the treatment of cancer and other diseases. Finally, there is interest in investigating the mechanisms of action of CAMB and other sulfonamide compounds in greater detail, in order to better understand their effects on biological systems.
Métodos De Síntesis
The synthesis of CAMB involves several steps, including the reaction of 4-chloroaniline with chlorosulfonic acid to produce 4-chlorobenzenesulfonic acid. This is followed by the reaction of the intermediate with 2-methoxybenzoic acid to produce CAMB. The overall yield of the synthesis process is around 50%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
CAMB has been shown to have a wide range of potential applications in scientific research. It has been used as a tool compound to investigate the role of sulfonamides in biological systems, particularly in the inhibition of enzymes such as carbonic anhydrase. CAMB has also been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)sulfamoyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c1-21-13-7-6-11(8-12(13)14(17)18)22(19,20)16-10-4-2-9(15)3-5-10/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOQKDLTVAQRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5137841.png)
![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5137846.png)

![2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5137875.png)
![4-(4-fluorobenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine trifluoroacetate](/img/structure/B5137899.png)
![2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5137906.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5137907.png)
![3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5137910.png)

![7-benzoyl-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5137920.png)

![N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride](/img/structure/B5137941.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137954.png)